molecular formula C9H7BrN2O B11873180 5-Amino-7-bromoquinolin-8-ol

5-Amino-7-bromoquinolin-8-ol

Katalognummer: B11873180
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: LVXDEZWLWGDSJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-7-bromoquinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features an amino group at the 5th position, a bromine atom at the 7th position, and a hydroxyl group at the 8th position on the quinoline ring. The unique substitution pattern of this compound makes it an interesting subject for chemical and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-bromoquinolin-8-ol typically involves multiple steps starting from 8-hydroxyquinoline. One common method includes the bromination of 8-hydroxyquinoline using N-bromosuccinimide in chloroform to yield 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-7-bromoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium dithionite or stannous chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

5-Amino-7-bromoquinolin-8-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-7-bromoquinolin-8-ol involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. Additionally, it can intercalate into DNA, inhibiting replication and transcription, which is crucial for its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Hydroxyquinoline: The parent compound with a hydroxyl group at the 8th position.

    7-Bromoquinolin-8-ol: Lacks the amino group at the 5th position.

    5-Aminoquinolin-8-ol: Lacks the bromine atom at the 7th position.

Uniqueness

5-Amino-7-bromoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom enhances its reactivity and potential for forming diverse derivatives .

Eigenschaften

Molekularformel

C9H7BrN2O

Molekulargewicht

239.07 g/mol

IUPAC-Name

5-amino-7-bromoquinolin-8-ol

InChI

InChI=1S/C9H7BrN2O/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H,11H2

InChI-Schlüssel

LVXDEZWLWGDSJA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C(C=C2N)Br)O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.